Phenol, 2,2'-ethylidenebis[4,6-dimethyl-

Description

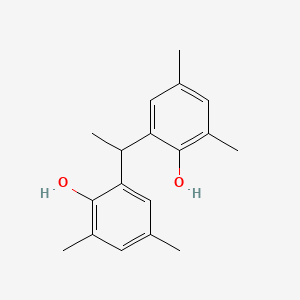

Phenol, 2,2'-ethylidenebis[4,6-dimethyl-] (CAS 35958-30-6), also known as 2,2'-ethylidenebis(4,6-di-tert-butylphenol) (EDBP), is a bis-phenolic compound widely utilized as an antioxidant and ligand in polymerization catalysts. Its molecular formula is C₃₀H₄₆O₂, with a molecular weight of 438.68 g/mol . Key properties include a melting point of 162–164°C, a boiling point of 464.8±40.0°C, and a density of 0.975 g/cm³ . The ethylidene bridge (-CH₂CH₂-) connects two 4,6-di-tert-butylphenol units, providing steric bulk that enhances thermal stability and antioxidant efficacy. EDBP is employed in polymer synthesis (e.g., polylactide and polycaprolactone) due to its ability to form stable metal complexes with alkali and alkaline earth metals .

Properties

CAS No. |

3772-19-8 |

|---|---|

Molecular Formula |

C18H22O2 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

2-[1-(2-hydroxy-3,5-dimethylphenyl)ethyl]-4,6-dimethylphenol |

InChI |

InChI=1S/C18H22O2/c1-10-6-12(3)17(19)15(8-10)14(5)16-9-11(2)7-13(4)18(16)20/h6-9,14,19-20H,1-5H3 |

InChI Key |

CBSMHURWAVXJSM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)C2=CC(=CC(=C2O)C)C)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

2,2'-Methylenebis(4,6-di-tert-butylphenol) (CAS 38486-51-0)

- Molecular Formula : C₂₉H₄₄O₂; Molecular Weight : 424.66 g/mol .

- Bridge Group : Methylene (-CH₂-), shorter than ethylidene.

- Applications: Antioxidant in polymers and lubricants.

4,4'-Methylenebis(2,6-dimethylphenol) (CAS 5384-21-4)

- Molecular Formula : C₁₇H₂₀O₂; Molecular Weight : 256.34 g/mol .

- Substituents : Methyl groups at 2,6-positions instead of tert-butyl.

- Properties : Lower thermal stability due to reduced steric protection. Primarily used in resin synthesis .

Bisphenol A (BPA) (CAS 80-05-7)

Comparative Performance in Polymerization Catalysis

EDBP demonstrates superior performance in ring-opening polymerization (ROP) of lactides compared to methylene-bridged analogues:

- Activity : Alkali metal-EDBP complexes (Li, Na, K, Rb) show moderate activity in rac-lactide ROP, with stereoselectivity order Rb≈K > Na≫Li .

- Efficiency: Calcium-EDBP complexes exhibit lower activity than BHT (2,6-di-tert-butyl-4-methylphenol) systems due to reduced electron density modulation at the metal center .

Antioxidant Properties

EDBP’s extended alkyl chain and tert-butyl substituents improve radical scavenging efficiency compared to methylene-bridged analogues .

Q & A

(Basic) What synthetic methods are used to produce 2,2'-ethylidenebis[4,6-dimethylphenol], and how is structural purity validated?

Answer:

The compound is synthesized via acid-catalyzed condensation of 4,6-dimethylphenol with acetaldehyde. Key steps include refluxing in toluene with sulfuric acid as a catalyst, followed by recrystallization from hexane to achieve >98% purity. Structural validation employs:

- ¹H/¹³C NMR to confirm the ethylidene bridge (δ 5.2–5.4 ppm for methylene protons) and phenolic -OH groups (δ 8.3 ppm).

- X-ray crystallography to resolve steric effects from dimethyl substituents and confirm dihedral angles between aromatic rings .

(Basic) Which analytical techniques are prioritized for characterizing thermal stability in polymer matrices?

Answer:

- Thermogravimetric Analysis (TGA): Measures decomposition onset temperatures (typically >300°C in N₂) and residue content.

- Differential Scanning Calorimetry (DSC): Identifies melting transitions (Tm ≈ 180–190°C) and oxidative crosslinking exotherms.

- FT-IR Spectroscopy: Tracks carbonyl index (1710 cm⁻¹) during accelerated aging (70°C/85% RH) to quantify antioxidant efficacy .

(Advanced) Why do alkali metal complexes of this ligand show inverse trends in lactide polymerization activity vs. stereoselectivity?

Answer:

| Metal | Activity (kₚ, L/mol·s) | Stereoselectivity (Pₘ) |

|---|---|---|

| Li | 0.42 | 0.55 |

| Na | 0.31 | 0.63 |

| K | 0.19 | 0.70 |

| Rb | 0.12 | 0.71 |

Mechanistic Insight: Smaller Li⁺ ions exhibit higher Lewis acidity (faster initiation) but poorer stereocontrol due to weaker chain-end coordination. Larger Rb⁺ enables tighter transition-state organization, enhancing isotacticity. Validate via ³¹P NMR to monitor propagating chain ends and MALDI-TOF for molecular weight distribution .

(Advanced) How can discrepancies between theoretical and observed antioxidant performance in polyethylene be resolved?

Answer:

- EPR Spectroscopy: Quantifies radical scavenging capacity (e.g., 2.1 × 10⁴ M⁻¹s⁻¹ for peroxyl radicals).

- Oxygen Uptake Manometry: Measures induction periods (e.g., 120 min at 0.1 wt% loading vs. control <30 min).

- Arrhenius Modeling: Reconciles temperature-dependent discrepancies by comparing activation energies (Eₐ) between accelerated (150°C) and real-use (25°C) conditions .

(Advanced) What explains pH-dependent antioxidant behavior in aqueous emulsions?

Answer:

At pH > 8, phenolic -OH deprotonation reduces radical scavenging by 60–70%. Methodological validation:

- UV-Vis Spectroscopy: Tracks λmax shifts from 280 nm (neutral) to 295 nm (deprotonated).

- DPPH Assay: Confirms reduced quenching efficiency (IC50 increases from 12 µM to 45 µM at pH 10).

- Molecular Dynamics: Simulates H-bond disruption between phenolic groups and water, explaining solubility-activity trade-offs .

(Regulatory/Safety) How are migration limits (SML) for food-contact materials determined?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.